4-(1,3-Benzothiazol-2-yl)phenol

Descripción

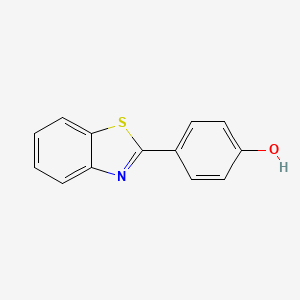

The molecule, identified by the CAS number 6265-55-0, is structurally composed of a phenol (B47542) ring attached to the second position of a benzothiazole (B30560) nucleus. nih.govechemi.com This arrangement gives rise to a planar bicyclic system fused to a phenolic moiety, a combination that underpins its chemical reactivity and utility in research. wikipedia.org

Table 1: Physicochemical Properties of 4-(1,3-Benzothiazol-2-yl)phenol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉NOS | nih.govechemi.com |

| Molecular Weight | 227.28 g/mol | nih.gov |

| Melting Point | 228.6-229 °C | echemi.comechemi.com |

| Boiling Point | 418.7°C at 760 mmHg | echemi.comechemi.com |

| Density | 1.337 g/cm³ | echemi.comechemi.com |

| Water Solubility | 6.6 µg/mL | echemi.comechemi.com |

| XLogP3 | 3.9 | nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Benzothiazoles are heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This core structure is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar nature and electron-withdrawing properties. wikipedia.orgnih.gov The benzothiazole nucleus is found in a variety of synthetic compounds and has been extensively studied for its diverse chemical activities. nih.gov

The synthesis of the benzothiazole ring system can be achieved through several methods, most commonly by the condensation of 2-aminothiophenol (B119425) with various reagents like carboxylic acids or aldehydes. wikipedia.orgacs.orgorganic-chemistry.org This versatility in synthesis allows for the creation of a wide array of substituted benzothiazole derivatives, enabling researchers to fine-tune the molecule's properties for specific applications. nih.govorganic-chemistry.org The investigation into these derivatives is a burgeoning field, with ongoing research exploring their potential in areas such as the development of novel anti-inflammatory and anticancer agents for research purposes. nih.gov

The phenol group, characterized by a hydroxyl group attached to an aromatic ring, is a crucial functional group in the design of new molecules. researchgate.net Phenolic derivatives are widespread in nature and are known for a range of biological activities, which are often attributed to the phenol's ability to donate a hydrogen atom and participate in hydrogen bonding. researchgate.netlp.edu.ua

Research interest in this compound, also known as 2-(4-hydroxyphenyl)benzothiazole, and its derivatives has evolved over time. Early structural studies, such as the crystallographic analysis in 1995, provided foundational data on its three-dimensional conformation. nih.gov This work revealed specific details about its crystal structure, including space group and unit cell dimensions. nih.gov

Subsequent research has often focused on the synthesis of derivatives and their potential applications. For example, the synthesis of related compounds has been explored in the context of creating new radiopharmaceuticals and other biologically active molecules for research studies. nih.govbiointerfaceresearch.com The synthesis typically involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, followed by further chemical modifications. nih.gov

Modern research continues to build on this foundation, utilizing advanced analytical techniques to further characterize the compound and its derivatives. nih.govderpharmachemica.com Studies have investigated the creation of metal complexes and the photophysical properties of related benzothiazole structures, highlighting the ongoing effort to understand and harness the chemical potential of this molecular framework. acs.orgbiointerfaceresearch.com

Table 2: Crystallographic Data for 2-(4-Hydroxyphenyl)benzothiazole

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P b c a | nih.gov |

| a | 13.188 Å | nih.gov |

| b | 7.722 Å | nih.gov |

| c | 21.178 Å | nih.gov |

| α, β, γ | 90° | nih.gov |

| Z | 8 | nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMDLCWSMSFWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978211 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6265-55-0 | |

| Record name | 2-(4-Hydroxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-benzothiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of 4-(1,3-Benzothiazol-2-yl)phenol

The construction of the 2-substituted benzothiazole (B30560) core, specifically with a 4-hydroxyphenyl group at the 2-position, is predominantly achieved through the reaction of 2-aminothiophenol (B119425) with a suitable phenol (B47542) derivative.

The most fundamental and widely utilized method for synthesizing 2-arylbenzothiazoles involves the cyclization of 2-aminothiophenol with an appropriate aromatic precursor. indexcopernicus.com For the synthesis of this compound, this involves reacting 2-aminothiophenol with 4-hydroxybenzoic acid or its derivatives. The process is a condensation reaction followed by an intramolecular cyclization. This general cyclization can be applied to a variety of substituted anilines to produce the desired benzothiazole ring system. nih.gov The reaction pathway consists of an initial formation of a thioamide intermediate, which then undergoes cyclization and dehydration to form the stable benzothiazole ring. smolecule.com

The condensation of 2-aminothiophenol with aromatic aldehydes or carboxylic acids is the most common route to 2-substituted benzothiazoles. mdpi.commdpi.com When an aldehyde, such as 4-hydroxybenzaldehyde, is used, the reaction proceeds through the formation of a Schiff base (imine) intermediate, which subsequently undergoes oxidative cyclization to yield the final product. mdpi.com This reaction can be promoted by various catalysts and conditions. indexcopernicus.comresearchgate.net

Alternatively, when a carboxylic acid like 4-hydroxybenzoic acid is used, the reaction typically requires a dehydrating agent or high temperatures to facilitate the initial formation of an amide, followed by cyclodehydration to the benzothiazole. nih.govtku.edu.tw The product yields when using carboxylic acids are often lower than those achieved with corresponding aldehydes under similar conditions. tku.edu.tw

Table 1: Comparison of Precursors for Benzothiazole Synthesis

| Precursor Type | Intermediate | General Conditions | Reference |

|---|---|---|---|

| Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) | Schiff Base (Imine) | Catalytic oxidation, various solvents, often room temperature or mild heating. | mdpi.com |

| Aromatic Carboxylic Acid (e.g., 4-hydroxybenzoic acid) | Amide | Requires dehydrating agent (e.g., PPA) or high temperatures. | nih.govtku.edu.tw |

Polyphosphoric acid (PPA) is a highly effective reagent for synthesizing 2-arylbenzothiazoles from 2-aminothiophenol and carboxylic acids. indexcopernicus.com It serves as both a catalyst and a powerful dehydrating agent, facilitating the cyclization process. nih.govacs.org In a typical procedure, 2-aminothiophenol is heated with 4-hydroxybenzoic acid in PPA at elevated temperatures (e.g., 150-220°C) for several hours. nih.govnih.gov For instance, the synthesis of 2-(p-aminophenyl)benzothiazole, a structurally similar compound, was achieved by heating 2-aminothiophenol with p-aminobenzoic acid in PPA at 220°C for 3 hours. nih.gov Similarly, reacting 3,3'-dimercaptobenzidine (B3236607) with isophthalic acid in PPA at 100°C is a method used for producing polybenzothiazoles. google.com This approach is robust and generally provides good yields, making it a staple in benzothiazole synthesis. indexcopernicus.com

The application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and cleaner reactions. ias.ac.innih.govscielo.br The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes or carboxylic acids has been efficiently carried out under microwave conditions. mdpi.comtku.edu.tw These reactions can be performed with or without a solvent and are often catalyzed by reagents like L-proline or heteropoly acids. tku.edu.twmdpi.com For example, 2-substituted benzothiazoles have been prepared by the condensation of o-aminothiophenol with various fatty acids under microwave irradiation using P₄S₁₀ as a catalyst, with reaction times as short as 3-4 minutes. mdpi.com This high-speed, efficient methodology is well-suited for the rapid generation of compound libraries for screening purposes. ias.ac.inmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | mdpi.comnih.gov |

| Energy Consumption | High | Low | mdpi.com |

| Yields | Moderate to good | Good to excellent | tku.edu.twmdpi.com |

| Conditions | Often requires high-boiling solvents | Can be solvent-free | tku.edu.tw |

In line with the principles of green chemistry, visible-light-mediated synthesis has been developed as an environmentally friendly and efficient method for preparing benzothiazoles. researchgate.netchemrxiv.org These reactions can proceed at room temperature under an air atmosphere, often without the need for external photocatalysts or metal oxidants. chemrxiv.orgchemrxiv.orgresearchgate.net The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes can be promoted by simple irradiation with blue LEDs. mdpi.com The mechanism typically involves the visible-light-promoted formation of an imine intermediate, followed by intramolecular cyclization. chemrxiv.org This approach is notable for its mild conditions, operational simplicity, and good substrate tolerance, representing a sustainable alternative to traditional methods. researchgate.netrsc.org

Synthesis of Derivatives and Analogues of this compound

The core structure of this compound serves as a versatile template for the synthesis of a wide array of derivatives and analogues. Modification can occur at the phenolic hydroxyl group or by using a derivatized starting material.

For example, N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives have been prepared by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide with various substituted phenols. tandfonline.com This involves first synthesizing the 2-(4-aminophenyl)benzothiazole precursor, which can be achieved via the PPA-mediated condensation of 2-aminothiophenol and 4-aminobenzoic acid. nih.govnih.gov This amine can then be acylated and further substituted.

Other derivatives, such as Schiff bases, can be synthesized by condensing the amino group of 2-(4-aminophenyl)benzothiazole with various aldehydes. iosrjournals.org For instance, 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol was synthesized by reacting 4-(benzo[d]thiazol-2-yl)benzenamine with 2-hydroxybenzaldehyde, followed by reduction of the resulting imine with sodium borohydride. nih.gov Furthermore, complex derivatives like 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides have been synthesized and identified as potential kinase inhibitors. nih.gov The synthesis of 4-(3-oxo-1,2-benzisothiazolin-2-yl)phenylalkanoic acid derivatives has also been reported as compounds with potential analgesic activity. nih.gov These examples highlight the adaptability of the benzothiazole scaffold for creating diverse chemical entities. biointerfaceresearch.com

Introduction of Substituents on Phenolic and Benzothiazole Rings

The functionalization of the this compound core can be achieved by introducing substituents onto either the phenolic or the benzothiazole ring systems. These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

Electrophilic substitution reactions are commonly employed to introduce functional groups onto the phenolic ring. For instance, nitration can introduce nitro groups, which can subsequently be reduced to amino groups, providing a handle for further derivatization. Halogenation can also be achieved using standard reagents to yield chloro, bromo, or iodo derivatives.

Modification of the benzothiazole ring often involves the synthesis of the ring itself from substituted precursors. For example, starting with a substituted 2-aminothiophenol, a variety of benzothiazole derivatives can be prepared. This approach allows for the introduction of substituents at various positions of the benzothiazole nucleus. mdpi.com

Synthesis of Acetoxy Derivatives

The phenolic hydroxyl group of this compound can be readily converted into an acetoxy group through esterification. A key derivative in this class is 4-acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one. This quinol ester has been a subject of study due to its chemical reactivity. acs.org

The synthesis of related acetoxy derivatives, such as 4-acetoxy-3-(benzothiazol-2-yl)phenol, has also been reported. The characterization of this compound involved techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure. acs.org

| Derivative | Spectroscopic Data | Reference |

| 4-Acetoxy-3-(benzothiazol-2-yl)phenol | IR (cm⁻¹): 3233, 3063, 2922, 1757, 1606, 1512, 1432, 1342, 1177, 1108, 1013¹H NMR (500 MHz, CD₂Cl₂): δ 2.44 (3H, s), 6.99 (1H, dd, J = 8.7 Hz, 3.0 Hz), 7.12 (1H, d, J = 8.7 Hz), 7.43 (1H, d, J = 3.0 Hz) | acs.org |

Formation of Pyrazoline-Linked Benzothiazole Derivatives

Pyrazoline heterocycles can be appended to the this compound scaffold, often through a chalcone (B49325) intermediate. The synthesis typically begins with the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) derivative of this compound with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). thepharmajournal.com

These chalcones then undergo a cyclization reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives, often in the presence of a catalytic amount of acid like acetic acid, to yield the corresponding pyrazoline-linked benzothiazole derivatives. thepharmajournal.comjrespharm.comdergipark.org.trresearchgate.netelifesciences.org The reaction proceeds via a Michael addition followed by intramolecular cyclization.

| Reactants | Reaction Conditions | Product | Reference |

| Chalcone, Phenylhydrazine hydrate | Ethanol, Reflux at 80°C for 4 h | 4-(1-phenyl-5-(aryl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | thepharmajournal.com |

| Chalcone, Hydrazine hydrate | Acetic acid, Reflux for 6h | Pyrazoline derivative | jrespharm.com |

Derivatization with Schiff Bases

Schiff bases, or imines, are readily formed by the condensation of an amino derivative of this compound with an aldehyde or ketone. The synthesis first requires the reduction of a nitro group or another suitable precursor on the phenyl ring to an amine, yielding 4-(1,3-benzothiazol-2-yl)aniline. nih.gov

This amino derivative is then reacted with a substituted aldehyde in a suitable solvent, often with a catalytic amount of acid, to drive the formation of the imine bond. nih.govjocpr.com A variety of aldehydes can be used to introduce diverse functionalities. For example, the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with 2-hydroxybenzaldehyde in methanol, followed by reduction with sodium borohydride, yields 2-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}methyl)phenol. nih.gov

Synthesis of Benzothiazolylpyrimidine-5-carboxamides

The synthesis of pyrimidine (B1678525) rings attached to the benzothiazole core represents a significant structural elaboration. One approach involves the reaction of a benzothiazole-substituted acrylonitrile (B1666552) with guanidine (B92328) hydrochloride. For instance, 2-(benzo[d]thiazol-2-yl)arylacrylonitrile can be reacted with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) in 1,4-dioxane (B91453) under reflux to yield 5-(benzo[d]thiazol-2-yl)-6-arylpyrimidine-2,4-diamines. nih.gov

Further derivatization to form carboxamides can be achieved. For example, the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides has been reported through a multi-step sequence culminating in the amidation of a pyrimidine-5-carboxylic acid intermediate with various amines. nih.gov While not directly starting from this compound, these methods illustrate a viable pathway for creating benzothiazolylpyrimidine-5-carboxamides.

Creation of Thiadiazole and Benzoxadiazole Analogues

Thiadiazole and benzoxadiazole rings can be constructed from derivatives of this compound. For the synthesis of 1,3,4-thiadiazoles, a common method involves the cyclization of thiosemicarbazide (B42300) derivatives. For example, reacting a carboxylic acid derivative of the benzothiazole with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid can yield a 2-amino-5-substituted-1,3,4-thiadiazole. jocpr.comsphinxsai.com

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through similar strategies, often starting from a hydrazide derivative which is then cyclized.

N-Substituted Phenoxyacetamide Derivatives

The phenolic hydroxyl group of this compound serves as a convenient starting point for the synthesis of N-substituted phenoxyacetamide derivatives. The synthesis typically begins with the O-alkylation of the phenol with an α-haloacetamide or a related electrophile.

For instance, a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety has been synthesized, demonstrating the feasibility of attaching acetamide-based structures to an aromatic core. nih.gov A general approach would involve the reaction of this compound with a 2-chloro-N-substituted acetamide (B32628) in the presence of a base like potassium carbonate to facilitate the ether linkage.

| Starting Material | Reagent | Product | Reference |

| N-(4-acetylphenyl)-2-chloroacetamide | Benzthiazol, K₂CO₃ | N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide | tsijournals.com |

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Analysis of 4-(1,3-Benzothiazol-2-yl)phenol and its Derivatives

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of this compound, the aromatic protons of the benzothiazole (B30560) and phenol (B47542) rings typically appear in the downfield region, generally between 6.9 and 9.1 ppm.

The phenolic hydroxyl (-OH) proton is often observed as a singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. For instance, in a related imino derivative, 4-[(Benzo[d]thiazol-2-ylimino)methyl]phenol, the OH proton appears as a singlet at 9.04 ppm when measured in DMSO-d₆. nih.gov

The protons on the phenol ring, ortho and meta to the hydroxyl group, typically appear as doublets due to spin-spin coupling. For example, the protons ortho to the benzothiazole substituent (and meta to the -OH group) in a similar structure were found at approximately 7.96 ppm (d, J = 8 Hz), while the protons meta to the benzothiazole (and ortho to the -OH group) were located upfield at around 6.95 ppm (d, J = 8 Hz). nih.gov

The protons of the benzothiazole ring system also show a characteristic pattern. The protons H-4 and H-7 often appear as doublets, while H-5 and H-6 can present as multiplets or triplets due to coupling with adjacent protons. In one study of a derivative, these protons were observed in the range of 7.37-8.03 ppm. nih.gov

Below is a table summarizing representative ¹H NMR spectral data for a derivative, 4-[((6-Fluorobenzo[d]thiazol-2-yl)imino)methyl]phenol, which illustrates the typical chemical shift regions. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 9.01 | s | - |

| -CH=N, C7-H, C4-H, C2'-H, C6'-H | 7.89-7.99 | m | - |

| C6-H | 7.34-7.39 | m | - |

| C3'-H, C5'-H | 6.94-6.96 | d | 8 |

Note: Data recorded in DMSO-d₆. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Prime (') indicates protons on the phenol ring.

¹³C NMR Chemical Shift Analysis

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. hw.ac.uklibretexts.org Aromatic carbons typically resonate in the range of 110-170 ppm. oregonstate.edu

In this compound and its derivatives, the quaternary carbon of the benzothiazole ring (C=N) is highly deshielded and appears far downfield, often in the range of 160-175 ppm. For example, in 4-[((6-Fluorobenzo[d]thiazol-2-yl)imino)methyl]phenol, a signal at 171.75 ppm is observed. nih.gov The carbon atom of the phenol ring attached to the hydroxyl group (C-OH) also shows a characteristic downfield shift, typically appearing around 160 ppm. hw.ac.uk

The other carbons of the benzothiazole and phenol rings resonate within the aromatic region. In the derivative 2-(4-N,N-dimethylaminophenyl)benzothiazole, the aromatic carbons were observed between 111.6 and 154.4 ppm. acgpubs.org

The following table presents the ¹³C NMR chemical shifts for 4-[((6-Trifluoromethoxy)benzo[d]thiazol-2-yl)imino)methyl]phenol, providing insight into the expected values for related structures. nih.gov

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=N (Imine) | 173.54 |

| C=N (Benzothiazole) | 167.12 |

| C-OH (Phenol) | 163.04 |

| Aromatic Carbons | 115.41 - 150.30 |

Note: Data recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu

Vibrational Frequency Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band corresponding to the stretching vibration of the phenolic hydroxyl group (O-H) is expected in the region of 3400-3200 cm⁻¹. In various derivatives, this band has been observed in a wide range, such as 2700-3350 cm⁻¹ and 2300-3400 cm⁻¹, indicating hydrogen bonding. nih.gov

C-H Aromatic Stretch: The stretching vibrations of the C-H bonds in the aromatic rings typically appear above 3000 cm⁻¹. vscht.cz For a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, these vibrations were observed in the 3066-3108 cm⁻¹ range. researchgate.net

C=N and C=C Stretch: The stretching vibration of the C=N bond within the benzothiazole ring is a key feature, often found between 1640 and 1550 cm⁻¹. researchgate.net This region also contains the C=C stretching vibrations of the aromatic rings, which typically appear in the 1600-1450 cm⁻¹ range. vscht.cz For several derivatives, strong bands were noted around 1600 cm⁻¹ and 1570 cm⁻¹. nih.gov

C-O Stretch: The stretching vibration of the phenolic C-O bond gives rise to a strong band, typically in the 1260-1180 cm⁻¹ region. In reported derivatives, this band is found around 1240 cm⁻¹. nih.gov

C-N Stretch: The C-N stretching absorption is generally found in the 1382-1266 cm⁻¹ range. researchgate.net For benzothiazole derivatives, a band around 1150-1200 cm⁻¹ has been assigned to this vibration. nih.gov

A summary of typical IR absorption frequencies for derivatives of this compound is provided below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (Thiazole) | 1640 - 1550 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |

| C-N Stretch | 1200 - 1150 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. msu.edu

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by intense absorption bands in the ultraviolet region, typically between 200 and 400 nm. up.ac.za These absorptions are due to π → π* electronic transitions within the conjugated aromatic system of the benzothiazole and phenol rings. up.ac.za

The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity and the nature of substituents on the aromatic rings. Dyes derived from benzothiazoles are noted for their significant photophysical properties. researchgate.net For example, new photoluminescent 2-phenylbenzothiazole derivatives exhibit remarkable characteristics. researchgate.net Benzene (B151609) itself shows absorption bands at 180 nm, 200 nm, and a weaker band around 260 nm, all associated with the π-system. up.ac.za The extended conjugation in this compound is expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Studies on related benzothiazole azo dyes have shown absorption maxima (λmax) in the range of 350-450 nm, depending on the specific structure and solvent used. The emission spectra of these compounds, when they are fluorescent, typically show a Stokes shift, with the emission maximum appearing at a longer wavelength than the absorption maximum.

| Compound Type | Absorption λmax Range (nm) | Electronic Transition |

| Benzene | 200 - 260 | π → π |

| 2-Phenylbenzothiazole Derivatives | 300 - 400 | π → π |

| Benzothiazole-Azo Dyes | 350 - 450 | π → π* |

Solvatochromic Studies and Solvent-Dependent Equilibrium

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key characteristic of many benzothiazole derivatives. acs.org This phenomenon is driven by differential solvation of the ground and excited states of the molecule. For hydroxyphenyl benzothiazole compounds, the surrounding solvent environment can significantly influence the intramolecular hydrogen bond between the phenolic proton and the nitrogen atom of the benzothiazole ring. researchgate.netresearchgate.net

The equilibrium of the compound can be influenced by the pH of the solution, a phenomenon related to solvatochromism. Studies on divalent 2-(4-hydroxyphenyl)benzothiazole bifunctional chelators have demonstrated distinct changes in UV-vis absorption spectra with varying pH. nih.gov For instance, titrating a solution of a related chelator, YW-18, from pH 3 to 11 resulted in the disappearance of an absorption band at 325 nm and the emergence of a shoulder at 360 nm, with an isosbestic point observed at 350 nm. nih.gov As the solution becomes more basic, this shoulder resolves into a new λmax at 360 nm. nih.gov These spectral shifts indicate changes in the protonation state and electronic structure of the molecule, highlighting its solvent-dependent equilibrium. nih.gov

| Condition | Observed Spectral Change | Isosbestic Point (nm) |

|---|---|---|

| Initial Titration (pH 3 to ~7) | Disappearance of 325 nm band, appearance of 360 nm shoulder | 350 |

| Increasing Basicity (pH > 7) | Shift of λmax to 360 nm | - |

Data adapted from studies on a related divalent 2-(4-hydroxyphenyl)benzothiazole chelator, YW-18, illustrating pH-dependent spectral shifts. nih.gov

Theoretical studies on the isomer 2-(2-hydroxyphenyl)benzothiazole further reveal that the strength of the intramolecular hydrogen bond, a key factor in its photophysics, decreases in solvents of increasing polarity, following the order: Toluene > Chloroform > Dichloromethane > Acetonitrile > Dimethylformamide. researchgate.net This modulation of the hydrogen bond strength by the solvent directly impacts the excited-state dynamics and the resulting spectral properties. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound. For this compound, the key mass spectrometric data are as follows:

Molecular Formula: C₁₃H₉NOS

Exact Mass: 227.0405 g/mol

Molecular Weight: 227.28 g/mol

Electron ionization mass spectrometry (EI-MS) of the core benzothiazole structure reveals characteristic fragmentation patterns that can be useful in identifying related compounds.

Fluorescence Spectroscopy and Photophysical Properties

The fluorescence of this compound and its isomers is intrinsically linked to the ESIPT process. nih.gov Upon photoexcitation, an ultrafast transfer of the phenolic proton to the benzothiazole nitrogen can occur, leading to the formation of a transient keto-tautomer. nih.govfrontiersin.org This tautomer is responsible for a characteristic fluorescence emission with a large Stokes shift. nih.govrsc.org

The fluorescence quantum yield (Φ), which measures the efficiency of the fluorescence process, is a critical photophysical parameter. The parent isomer, 2-(2-hydroxyphenyl)benzothiazole (HBT), is known to have a relatively low quantum yield. frontiersin.org However, the structural rigidity and electronic environment of the molecule can be modified to dramatically enhance this efficiency. frontiersin.org

A notable strategy for increasing the quantum yield involves complexing the HBT core with a difluoroboron (BF₂) unit. frontiersin.org This complexation enhances the rigidity of the structure, which reduces energy loss through non-radiative decay pathways and significantly boosts the quantum yield. frontiersin.org For example, a derivative of the HBT isomer showed a more than ten-fold improvement in its quantum yield, from 0.06 to 0.85, upon complexation with BF₂ in acetonitrile. frontiersin.org

| Compound | Substituent (Position) | Solvent | Quantum Yield (Φ) of HBT Derivative | Quantum Yield (Φ) of BF₂-Complex |

|---|---|---|---|---|

| 4 | -NO₂ (meta) | Acetonitrile | 0.06 | 0.85 |

| 10 | -NH₂ (para) | Acetonitrile | - | - |

Data illustrating the dramatic enhancement of fluorescence quantum yield upon BF₂ complexation of a 2-(2-hydroxyphenyl)benzothiazole derivative. frontiersin.org

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For compounds like this compound that undergo ESIPT, the lifetime of the initially excited enol form is extremely short.

Studies on a closely related derivative, 2-(2'-hydroxy-4'-diethylaminophenyl)benzothiazole, have shown that the ESIPT process occurs on a picosecond timescale. nih.gov The rate constant for this proton transfer was determined to be greater than 3 x 10¹⁰ s⁻¹, indicating a process that completes within tens of picoseconds. nih.gov This ultrafast deactivation pathway for the enol form is a hallmark of this class of compounds. nih.gov Techniques such as fluorescence upconversion are required to resolve these rapid decay kinetics, which are often too fast to be measured by standard time-correlated single-photon counting (TCSPC) methods. wikipedia.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of organic molecules. scirp.orgchemicaljournals.com It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like benzothiazole (B30560) derivatives. scirp.orgchemicaljournals.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G or 6-311G, to solve the quantum mechanical equations that describe the molecule. scirp.orgchemicaljournals.comresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For 4-(1,3-Benzothiazol-2-yl)phenol, DFT calculations are used to find the structure that corresponds to the lowest energy on the potential energy surface. chemicaljournals.com

The optimized molecular geometries derived from DFT calculations show excellent agreement with data obtained from experimental X-ray crystallographic studies, validating the accuracy of the theoretical approach. researchgate.net In related benzothiazole structures, the benzothiazole moiety and the attached phenyl ring are often found to be nearly co-planar. nih.govnih.gov This planarity is a result of the conjugated π-electron system extending across the two rings. The optimized structure is confirmed to be a true energy minimum by performing vibrational frequency calculations; the absence of any imaginary frequencies indicates that the geometry is stable. chemicaljournals.com

Key Geometrical Features of this compound

| Parameter | Description | Significance |

|---|---|---|

| Dihedral Angle (Phenol-Benzothiazole) | The angle between the planes of the phenol (B47542) and benzothiazole rings. | Indicates the degree of planarity of the molecule, which affects electronic conjugation. |

| O-H···N Intramolecular Bond | The distance and angle of the hydrogen bond between the phenolic hydroxyl group and the benzothiazole nitrogen. | Crucial for understanding the potential for Excited State Intramolecular Proton Transfer (ESIPT). |

| C-C and C-N Bond Lengths | The lengths of the bonds within and connecting the aromatic rings. | Provides insight into the bond order and the extent of electron delocalization. nbu.edu.sa |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. semanticscholar.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and less stable. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl group, which acts as the electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-accepting benzothiazole moiety. materialsciencejournal.org This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.

Frontier Molecular Orbital (FMO) Concepts

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Represents the ability to donate electrons. | Localized on the electron-donating phenol ring. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Represents the ability to accept electrons. | Localized on the electron-accepting benzothiazole ring. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates the molecule's chemical reactivity, stability, and the energy required for electronic excitation. scirp.org |

Vibrational frequency calculations serve two main purposes: they confirm that the optimized geometry is a true energy minimum, and they allow for the prediction and assignment of the molecule's infrared (IR) spectrum. chemicaljournals.comresearchgate.net By comparing the calculated vibrational wavenumbers with experimental FT-IR spectra, researchers can accurately assign specific vibrational modes to the corresponding molecular motions. scielo.org.za

For this compound, key vibrational modes include the O-H stretching of the phenol group, which is highly sensitive to hydrogen bonding. nih.gov In phenolic compounds, this stretching vibration typically appears in the high-wavenumber region of the IR spectrum. nih.gov Aromatic C-H stretching vibrations are generally observed in the 3120-3070 cm⁻¹ range. scielo.org.za The precise frequencies and intensities of these vibrations provide a structural fingerprint of the molecule.

Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | ~3200 - 3700 nih.gov |

| Aromatic C-H | Stretching | ~3000 - 3120 scielo.org.za |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| Thiazole (B1198619) C=N | Stretching | ~1600 - 1650 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This analysis calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), the corresponding oscillator strengths (a measure of transition probability), and the nature of the electronic transitions, which are often characterized as HOMO→LUMO transitions. nih.govmdpi.com

The predicted UV-Vis spectrum for this compound is expected to show strong absorption in the UV region, corresponding to π→π* transitions within the conjugated aromatic system. The solvent environment can influence the absorption spectrum; calculations can be performed in both the gas phase and in various solvents to model these effects, which may cause a blue or red shift in the absorption maxima. materialsciencejournal.org

Typical Output of TD-DFT Spectroscopic Prediction

| Parameter | Description | Example Value |

|---|---|---|

| λmax (nm) | Wavelength of maximum absorption. | 357 nm (Gas Phase) materialsciencejournal.org |

| Excitation Energy (eV) | Energy required for the electronic transition. | ~3.5 eV |

| Oscillator Strength (f) | The probability of a specific electronic transition occurring. | > 0.1 for strong transitions |

| Major Transition | The primary orbitals involved in the excitation (e.g., HOMO to LUMO). | HOMO -> LUMO |

Time-Dependent Density Functional Theory (TD-DFT) Analyses

While DFT is excellent for ground-state properties, TD-DFT is employed to study molecules in their electronically excited states and to investigate photochemical processes. mdpi.com

One of the most significant photochemical processes for this compound is Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring upon photoexcitation. mdpi.com The molecule initially exists in an enol form and, after absorbing light, transforms into an excited keto tautomer. rsc.org

TD-DFT studies are crucial for elucidating the ESIPT mechanism. nih.gov Key findings from theoretical investigations on this molecule and its close analogs include:

Hydrogen Bond Strengthening: Upon excitation to the first singlet excited state (S1), the intramolecular O-H···N hydrogen bond strengthens significantly, which facilitates the proton transfer process. nih.govresearchgate.net

Potential Energy Curves (PECs): By constructing PECs for both the ground state (S0) and the first excited state (S1) along the proton transfer coordinate, researchers can map the energy profile of the ESIPT reaction. rsc.orgnih.gov

Energy Barrier: These PECs reveal that for many benzothiazole-phenol systems, the energy barrier for proton transfer in the excited state is very low or even barrierless, indicating that the ESIPT process is ultrafast and occurs on a femtosecond to picosecond timescale. rsc.orgresearchgate.net In contrast, the barrier in the ground state is typically high, preventing proton transfer.

The ESIPT process is responsible for the characteristic large Stokes shift (a significant difference between the absorption and emission wavelengths) observed in these types of fluorescent molecules, making them valuable as fluorescent probes and sensors. mdpi.comrsc.org

The ESIPT (Enol → Keto) Process

| Step | Description | State |

|---|---|---|

| 1. Absorption | The ground-state Enol form absorbs a photon, promoting it to the excited state. | S0 (Enol) → S1 (Enol) |

| 2. ESIPT | An ultrafast proton transfer occurs from the phenol oxygen to the thiazole nitrogen. | S1 (Enol) → S1 (Keto) |

| 3. Fluorescence | The excited Keto tautomer relaxes to its ground state by emitting a photon (fluorescence). | S1 (Keto) → S0 (Keto) |

| 4. Reverse Transfer | A rapid, non-radiative proton transfer returns the molecule to its stable Enol form. | S0 (Keto) → S0 (Enol) |

Potential Energy Surface Analysis in Excited States

The photophysical and photochemical behavior of this compound and related benzothiazole derivatives is intrinsically linked to the topography of their potential energy surfaces in electronically excited states. A key process observed in similar benzothiazole chromophores is Excited State Intramolecular Proton Transfer (ESIPT). This phenomenon involves the transfer of a proton within the molecule upon photoexcitation, leading to a tautomeric form with distinct emission properties.

Computational studies on benzothiazole-based probes have shown that aggregation, induced by solvents for example, can restrict the phototautomerization process from the enol to the keto form. nih.gov In solution, the enolic form may be more stable, leading to emission in the blue region of the spectrum. nih.gov However, in an aggregated or solid state, the intramolecular hydrogen bonding can be stabilized, facilitating the ESIPT process and resulting in emission from the keto tautomer, which typically occurs at longer wavelengths (e.g., green or red regions). nih.gov This aggregation-induced emission (AIE) coupled with ESIPT highlights the critical role of the excited-state potential energy surface in dictating the emissive properties of these compounds. nih.gov

Electronic Transition and Energy Level Studies

The electronic transitions and energy levels of benzothiazole derivatives are fundamental to their optical and electronic properties. These are primarily governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that influences the molecule's reactivity, kinetic stability, and absorption/emission characteristics. mdpi.com

Density Functional Theory (DFT) calculations have been widely employed to determine the electronic properties of benzothiazole derivatives. scirp.orgscirp.org Studies on various substituted benzothiazoles have shown that the nature and position of substituents on the benzothiazole core can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comscirp.org For instance, electron-withdrawing groups can lower both HOMO and LUMO energies, leading to a smaller energy gap and a red-shift in the absorption spectrum. nih.gov Conversely, electron-donating groups can raise the HOMO energy level.

A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com Time-dependent DFT (TD-DFT) is a computational method used to simulate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved. nih.gov

Table 1: Calculated Electronic Properties of Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| Benzothiazole Derivative 1 | -5.59 | - | - | B3LYP/6-31+G |

| Benzothiazole Derivative 2 | -5.58 | - | - | B3LYP/6-31+G |

| Benzothiazole Derivative 3 | -6.18 | - | - | B3LYP/6-31+G |

| Benzothiazole Derivative 4 | -5.52 | - | - | B3LYP/6-31+G |

| Benzothiazole Derivative with CF3 | - | - | 4.46 | DFT |

| Unsubstituted Benzothiazole Derivative | - | - | 4.73 | DFT |

Note: The specific values for this compound were not available in the searched literature. The table presents data for closely related benzothiazole derivatives to illustrate the typical range of values and the impact of substituents.

Molecular Docking and Drug Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This method is extensively used in drug discovery to understand the interaction between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or nucleic acid. dntb.gov.ua

Benzothiazole derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies have investigated their binding affinity and interaction modes with various biological targets, including:

Dihydroorotase: This enzyme is a potential drug target in bacteria and fungi. Docking studies have shown that some benzothiazole compounds can exhibit inhibitory activity against E. coli dihydroorotase. mdpi.com

Tubulin: This protein is a key component of microtubules, and its inhibition can lead to cell cycle arrest and apoptosis, making it an important target for anticancer drugs. Molecular docking has been used to investigate the binding of benzothiazole derivatives to the colchicine binding site of tubulin. researchgate.net

Cytochrome P450 (CYP) enzymes: These enzymes are involved in the metabolism of many drugs. Docking studies have been performed with enzymes like CYP450 3A4 to predict the potential for drug-drug interactions. researchgate.net

DNA: The ability of small molecules to interact with DNA is relevant for their potential as anticancer or antimicrobial agents. Molecular docking has been employed to investigate the binding of known benzothiazole-based drugs to different DNA sequences. dntb.gov.ua

The results of molecular docking simulations provide valuable information on the binding energy, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-target complex. This information is crucial for the rational design and optimization of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Benzothiazole Derivative | Target Protein | Key Findings |

| Substituted Benzothiazoles | E. coli Dihydroorotase | Compounds 3 and 10 showed the highest docking scores, though lower than the co-crystalized ligand. mdpi.com |

| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives | Tubulin | Docking results were complementary to experimental antiproliferative activity, identifying key interactions in the colchicine binding site. researchgate.net |

| 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl)-2-(4-hydroxy-2-methoxy phenyl)-1,3-thiazolidine-4-ones | CYP450 3A4 | Compound 5b showed a high docking score of -8.634, suggesting potent interaction. researchgate.net |

Computational Studies of Structural and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound. scirp.orgscirp.org These studies provide detailed insights into the molecule's geometry, charge distribution, and reactivity.

DFT calculations can be used to optimize the molecular geometry, yielding information about bond lengths, bond angles, and dihedral angles. mdpi.com For benzothiazole derivatives, these calculations have shown that the benzothiazole system and an attached aniline system can be nearly co-planar. nih.gov The optimized geometries from DFT calculations often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Beyond structural parameters, DFT is used to calculate a range of electronic properties that help in understanding the molecule's behavior:

Natural Bond Orbital (NBO) analysis: This analysis provides information about the delocalization of electron density and hyperconjugative interactions within the molecule. scirp.org

Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the electrostatic potential on the molecule's surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting reactivity. scirp.orgscirp.org

Global and Local Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. scirp.org

Dipole Moment: The calculated dipole moment provides insights into the molecule's polarity and solubility characteristics. scirp.orgscirp.org

These computational studies are invaluable for establishing structure-property relationships and for the rational design of new benzothiazole derivatives with tailored electronic and chemical properties.

Table 3: Selected Calculated Geometrical Parameters for a Benzothiazole Derivative

| Parameter | Value |

| C7–C7a bond length | Shorter than C7a–C3a |

| C3a–C4 bond length | Shorter than C7a–C3a |

| Interplanar angle (benzothiazolylaniline vs. phenol) | 88.36 (2)° |

Note: This data is for a derivative, 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol, as specific data for the parent compound was not found. nih.gov It illustrates the type of structural information obtained from computational studies.

Theoretical Interpretation of Anionic Species Formation

The formation of anionic species of this compound can be theoretically interpreted by considering the molecule's electronic structure and acidity. The phenolic hydroxyl group (-OH) is the most likely site for deprotonation to form an anionic species (a phenoxide). The stability of this resulting anion is a key factor in determining the acidity of the parent molecule.

Theoretical calculations can be employed to investigate the properties of both the neutral molecule and its corresponding anion. By calculating the energies of both species, the proton affinity and gas-phase acidity can be determined. A lower energy for the anionic species relative to the neutral molecule indicates a more stable anion and, consequently, a more acidic parent compound.

Furthermore, analysis of the charge distribution in the anion, for instance through MEP maps or Mulliken population analysis, can reveal how the negative charge is delocalized across the molecule. In the case of the 4-(1,3-Benzothiazol-2-yl)phenoxide anion, significant delocalization of the negative charge from the oxygen atom into the phenyl ring and potentially the benzothiazole system would be expected. This delocalization stabilizes the anion, making the parent phenol more acidic. The electron-withdrawing nature of the benzothiazole group is expected to contribute to this stabilization.

While specific theoretical studies on the anionic species formation of this compound were not found in the initial search, the general principles of computational chemistry can be applied to predict and understand this process. Such studies would provide valuable insights into the reactivity of this compound in basic media and its potential to act as a ligand for metal ions.

Computational Modeling of Aggregation-Induced Emission (AIE) Processes

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This behavior is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay (fluorescence).

Computational modeling plays a crucial role in understanding the mechanisms behind AIE in benzothiazole derivatives. These models can provide insights into:

Conformational Changes: Calculations can compare the geometries of the molecule in the isolated state (simulating solution) and in a constrained environment (simulating the aggregate). This can reveal which specific intramolecular motions are restricted upon aggregation.

Intermolecular Interactions: Modeling can identify and quantify the intermolecular interactions, such as π-π stacking and hydrogen bonding, that drive the aggregation process and contribute to the restriction of intramolecular motions.

Photophysical Properties: Theoretical calculations can be used to predict the fluorescence quantum yields and emission wavelengths of the molecule in both its isolated and aggregated forms. For example, in some benzothiazole derivatives, aggregation can activate the ESIPT process, leading to a keto-emission in the solid state. nih.gov

Dynamic light scattering (DLS) is an experimental technique that can be used in conjunction with computational modeling to determine the particle size of the nanoaggregates formed in solution. mdpi.comnih.govmdpi.com By correlating the computational predictions with experimental observations, a comprehensive understanding of the AIE process in this compound and related compounds can be achieved. This knowledge is essential for the design of novel AIE-active materials for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging.

Advanced Applications in Materials Science and Photophysics

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This process in 4-(1,3-Benzothiazol-2-yl)phenol derivatives typically occurs in a four-level cycle: photoexcitation of the ground-state enol form (E), an ultrafast proton transfer in the excited state to a keto tautomer (K*), radiative decay of the keto form to its ground state (K) leading to a large Stokes shifted fluorescence, and finally, a non-radiative reverse proton transfer to regenerate the initial enol form (E) nih.gov. The presence of a proton donor (-OH group) and a proton acceptor (the nitrogen atom of the benzothiazole (B30560) ring) in close proximity, connected by an intramolecular hydrogen bond, is a prerequisite for this phenomenon scispace.comfigshare.com.

The ESIPT process in derivatives of this compound, often referred to as 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives, is initiated by the absorption of light, which promotes the molecule to an excited electronic state (S1) figshare.com. In this excited state, the intramolecular hydrogen bond between the phenolic hydroxyl group and the benzothiazole nitrogen atom is significantly strengthened nih.govfigshare.commdpi.com. This strengthening facilitates the transfer of the proton from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer. This tautomer then relaxes to its ground state by emitting a photon, resulting in a fluorescence band that is significantly red-shifted compared to the absorption of the enol form. This large separation between absorption and emission, known as a large Stokes shift, is a characteristic feature of ESIPT-exhibiting compounds nih.govresearchgate.net. The cycle is completed by the reverse proton transfer in the ground state, which is a non-radiative process. Theoretical studies, including density functional theory (DFT) and time-dependent DFT (TDDFT), have been instrumental in elucidating the mechanism, confirming the strengthening of the hydrogen bond in the excited state and the energetic favorability of the proton transfer process nih.govmdpi.com.

The photophysical properties of this compound derivatives can be finely tuned by introducing various substituent groups at different positions on the molecular scaffold and by altering the polarity of the solvent.

Substituent Effects: The electronic nature and position of substituents play a crucial role in modulating the ESIPT process and the resulting fluorescence. For instance, in a study of ethynyl-extended regioisomers of HBT, it was found that the position of substitution significantly impacts the absorption and emission wavelengths nih.gov. While derivatives substituted at the 4'- and 6-positions showed absorption bands at longer wavelengths, those substituted at the 3'-position exhibited keto-emission at substantially longer wavelengths nih.gov. Furthermore, an increase in the electron-donating strength of the substituent at the 3'-position led to a gradual red-shift in the fluorescence emission, a trend opposite to that observed for 4'- and 6-substituted derivatives nih.gov. In coumarin-benzothiazole derivatives, electron-donating groups were found to promote the ESIPT reaction, while electron-withdrawing groups introduced an energy barrier to the process researchgate.netrsc.org.

Solvent Polarity Effects: The polarity of the solvent medium can also exert a significant influence on the ESIPT process. Theoretical studies on 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol have shown that an increase in solvent polarity promotes the ESIPT reaction figshare.com. This is attributed to the stabilization of the more polar keto tautomer in polar solvents. In some cases, the solvent can influence the direction of proton transfer, leading to different photoproducts rsc.org. For example, in 2,5-dihydroxyphenyl-substituted arenes, the ESIPT pathway was found to be solvent-dependent, proceeding via different mechanisms in acetonitrile compared to aqueous solutions rsc.org.

Table 1: Effect of Substituents on the Photophysical Properties of HBT Derivatives

| Derivative | Substituent Position | Substituent Nature | Observed Effect on Emission |

| Ethynyl-extended HBT | 3'-position | Electron-donating | Red-shifted keto-emission nih.gov |

| Ethynyl-extended HBT | 4'- and 6-positions | Electron-donating | Less red-shifted keto-emission compared to 3'-substituted nih.gov |

| Coumarin-benzothiazole | - | Electron-donating | Promotes ESIPT |

| Coumarin-benzothiazole | - | Electron-withdrawing | Hinders ESIPT, may lead to dual emission rsc.org |

Under certain conditions, some this compound derivatives can exhibit dual fluorescence, meaning they show two distinct emission bands. This phenomenon arises from the emission of both the locally excited enol form (at shorter wavelengths) and the proton-transferred keto form (at longer wavelengths). The relative intensity of these two bands can be sensitive to the molecular structure and the surrounding environment. For instance, coumarin-benzothiazole derivatives with electron-withdrawing substituents have been shown to exhibit dual enol and keto fluorescence, with the keto emission being dominant rsc.org. This dual emission provides a ratiometric response to environmental changes, which is highly advantageous for sensing applications.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents scispace.comacs.org. This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. In the context of this compound derivatives, the AIE effect is often coupled with the ESIPT process scispace.comacs.org. In dilute solutions, intramolecular rotations can lead to non-radiative decay pathways, quenching the fluorescence. However, in the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to enhanced fluorescence nih.gov. This is sometimes referred to as keto-aggregation induced emission, where the emission in the aggregated state is from the keto tautomer formed via ESIPT scispace.com. The combination of AIE and ESIPT properties in a single molecule has led to the development of novel materials for applications such as bioimaging and organic light-emitting diodes (OLEDs) scispace.com. For example, triphenylamine, carbazole, or tetraphenylethylene-functionalized benzothiadiazole derivatives have been shown to exhibit remarkable AIE and solvatochromic fluorescence characteristics nih.govnih.gov.

Table 2: Comparison of AIE and ESIPT Characteristics

| Phenomenon | Description | Key Feature |

| ESIPT | Intramolecular proton transfer in the excited state. | Large Stokes shift, sensitive to substituents and solvent. |

| AIE | Enhanced emission in the aggregated state. | Overcomes aggregation-caused quenching, high solid-state quantum yields. |

| AIE + ESIPT | Coupled phenomena where aggregation enhances the emission from the ESIPT-generated keto tautomer. | Bright solid-state emission with a large Stokes shift, useful for bioimaging and OLEDs scispace.com. |

Liquid Crystal Applications

The rigid, rod-like structure of the benzothiazole moiety makes it a suitable core for the design of liquid crystalline materials uobasrah.edu.iq. By incorporating this compound derivatives into larger molecular architectures, typically through the addition of flexible alkyl or alkoxy chains and other linking groups like Schiff bases or esters, it is possible to create molecules that exhibit mesomorphic behavior uobasrah.edu.iqresearchgate.netedu.krdnycu.edu.tw. The liquid crystal properties, such as the type of mesophase (e.g., nematic, smectic) and the transition temperatures, are highly dependent on the molecular structure, including the length of the terminal chains and the presence of lateral substituents researchgate.netedu.krdnycu.edu.tw. For instance, a series of 2-(4-alkanoyloxybenzylidenamino)benzothiazoles were synthesized and found to exhibit a smectic A phase for derivatives with longer alkyl chains researchgate.netnycu.edu.tw. The introduction of a lateral hydroxyl group, however, was found to be detrimental to the liquid crystalline properties researchgate.netnycu.edu.tw. These materials are of interest for applications in display technologies and other optoelectronic devices due to their ability to self-organize into ordered structures.

Development of Fluorescent Probes and Sensors

The sensitivity of the fluorescence of this compound derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and sensors mdpi.comresearchgate.net. These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon selective interaction with a specific analyte. The sensing mechanism can be based on various photophysical processes, including ESIPT, intramolecular charge transfer (ICT), and photoinduced electron transfer (PET) mdpi.comresearchgate.netmdpi.com.

Derivatives of this compound have been successfully employed as fluorescent probes for a wide range of targets:

Metal Ions: Probes have been developed for the selective detection of metal ions such as Hg²⁺ and Cu²⁺ nih.gov. The binding of the metal ion to the probe can modulate the ESIPT process or induce a PET mechanism, leading to a detectable change in fluorescence.

Biothiols: Fluorescent probes for biothiols like cysteine, homocysteine, and glutathione have been designed. The sensing mechanism often involves the cleavage of a specific group from the probe by the biothiol, which in turn "switches on" the fluorescence mdpi.comnih.gov.

Enzymes: These compounds have been used to create probes for detecting enzyme activity. For example, a probe for esterase was developed by introducing an acetoxymethyl ether group onto a 2-(2'-hydroxyphenyl)-benzothiazole (HBT) core researchgate.net. The enzymatic cleavage of this group restores the ESIPT process, leading to a change in fluorescence.

These fluorescent probes offer several advantages, including high sensitivity, selectivity, and the potential for real-time monitoring and bioimaging in living cells mdpi.comnih.govnih.gov.

Chemosensors for Anions and Cations

The benzothiazole framework serves as an excellent signaling unit in the construction of fluorescent chemosensors for detecting various ions. researchgate.net These sensors are typically designed by attaching a specific ion-recognizing moiety (receptor) to the this compound fluorophore. The binding of an anion or cation to the receptor alters the photophysical properties of the molecule, such as intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), resulting in a measurable change in fluorescence intensity or color. researchgate.netscilit.com

Derivatives of 2,1,3-benzothiadiazole (BTD), a structurally related heterocycle, have been extensively developed as chromogenic and fluorogenic devices for detecting both cations and anions. mdpi.com The design of these sensors often couples the BTD core with recognition moieties capable of selectively interacting with the target analyte. mdpi.com This interaction modulates the electronic structure of the BTD core, leading to a distinct optical response.

Table 1: Examples of Benzothiazole-Based Ion Sensors

| Target Analyte | Sensor Type | Sensing Mechanism | Reference |

|---|---|---|---|

| Metal Ions | Fluorescent | Specific interaction leading to changes in luminescence characteristics. | researchgate.net |

| Anions | Chromogenic/Fluorogenic | Binding event alters intramolecular charge transfer or photoinduced electron transfer. | researchgate.netmdpi.com |

| Zn²⁺ | Fluorescent | Highly selective chemosensor based on a benzothiazole derivative. | scilit.com |

pH-Sensitive Probes

The phenolic hydroxyl group on the this compound structure is pivotal for its application as a pH-sensitive probe. The protonation state of this group is dependent on the ambient pH, which in turn significantly influences the molecule's electronic and fluorescent properties. In acidic conditions, the hydroxyl group is protonated, while in alkaline conditions, it deprotonates to form a phenoxide ion.

This change in chemical structure alters the electronic distribution within the molecule, affecting processes like the excited-state intramolecular proton transfer (ESIPT). ESIPT is a phenomenon where a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring in the excited state, leading to a large Stokes shift (a significant difference between the absorption and emission maxima). The efficiency of this process is highly sensitive to the protonation state of the phenol (B47542), allowing for ratiometric or intensity-based fluorescence sensing of pH. While specific studies on this compound as a pH probe are part of a broader research area, related heterocyclic structures have been successfully developed as pH-responsive colorimetric and fluorescent tools. mdpi.com

Probes for Biological Analytes

The versatility of the benzothiazole scaffold has been widely exploited to create highly sensitive and selective fluorescent probes for a variety of biologically significant analytes. researchgate.net These probes are crucial tools for imaging and quantifying molecules involved in physiological and pathological processes.

Hypochlorite (ClO⁻): A chemosensor based on a benzothiazole derivative, (E)-2-(benzo[d]thiazol-2-yl)-5-((4-(diethylamino)-2-hydroxybenzylidene)amino)phenol, was developed for detecting hypochlorite. The probe exhibited both fluorescence quenching and a visible color change upon reaction with ClO⁻. The detection mechanism involves the oxidative cleavage of the imine bond by hypochlorite. This sensor demonstrated a fluorescent detection limit of 1.74 μM and has been successfully applied to detect ClO⁻ in water samples and zebrafish. nih.govseoultech.ac.kr

Biothiols (Cysteine, Homocysteine, Glutathione): A "turn-on" fluorescent probe for biothiols was designed using a phenothiazine benzothiazole-based dye. The probe incorporates a 2,4-dinitrobenzenesulfonate (DNBS) moiety, which quenches the fluorescence through a photoinduced electron transfer (PET) process. In the presence of biothiols like cysteine (Cys), the DNBS group is cleaved, inhibiting the PET process and causing a 148-fold enhancement in fluorescence. This probe features a large Stokes shift (117 nm) and a low detection limit of 0.12 μM, making it suitable for imaging biothiols in living cells. nih.gov

Peroxynitrite (ONOO⁻): A fluorescent probe for detecting inflammatory oxidants, including peroxynitrite, was developed using a 6-(1,3-benzothiazol-2-yl)naphthalen-2-ol scaffold. Peroxynitrite was found to be the fastest oxidizing agent among those tested, inducing a distinct change in the probe's fluorescence spectrum. thno.org

Table 2: Performance of Benzothiazole-Based Probes for Biological Analytes

| Analyte | Probe Type | Key Performance Metric | Application | Reference |

|---|---|---|---|---|

| ClO⁻ | Fluorescent & Colorimetric | Detection Limit: 1.74 μM (fluorescent) | Water samples, Zebrafish imaging | nih.govseoultech.ac.kr |

| Biothiols | "Turn-on" Fluorescent | 148-fold signal enhancement; Detection Limit: 0.12 μM | Live cell imaging | nih.gov |

Optoelectronic Technologies

The strong electron-accepting nature and high photostability of benzothiadiazole (BTD), a related heterocyclic system, make it a fundamental building block for organic optoelectronic materials. mdpi.compolyu.edu.hk The incorporation of BTD or benzothiazole units into π-conjugated systems, often in a donor-acceptor (D-A) architecture, allows for precise tuning of the material's optoelectronic properties, including light absorption, charge-carrier mobility, and HOMO/LUMO energy levels. polyu.edu.hk This strategy is central to the development of materials for a range of applications, including Organic Light-Emitting Diodes (OLEDs), where these materials can function as efficient emitters or charge transport layers. mdpi.commdpi.com

Organic Field-Effect Transistors (OFET)

Materials based on benzothiadiazole have shown significant promise as active layers in Organic Field-Effect Transistors (OFETs). mdpi.com The electron-deficient nature of the benzothiadiazole core facilitates charge transport. In one study, a donor-acceptor-donor (D-A-D) molecule, 4,7-bis(5-(5-hexylthiophen-2-yl)thiophen-2-yl)benzo nih.govechemi.comnih.govthiadiazole, was synthesized and used in an OFET. Devices fabricated by vacuum deposition exhibited p-type behavior with hole mobilities of 0.17 cm²/(V·s) and on/off current ratios of 1 × 10⁵. researchgate.net Similarly, conjugated co-polymers incorporating thieno[3,2-b]thiophene and benzothiadiazole units have been developed, demonstrating high performance and low-voltage operation in OFETs. researchgate.net

Table 3: Performance of Benzothiadiazole-Based Organic Field-Effect Transistors

| Material Type | Deposition Method | Hole Mobility (cm²/(V·s)) | On/Off Ratio | Reference |

|---|---|---|---|---|

| D-A-D Small Molecule | Vacuum Deposition | 0.17 | 1 × 10⁵ | researchgate.net |

| D-A-D Small Molecule | Spin Coating | 6.0 × 10⁻³ | - | researchgate.net |

Solar Cells

Benzothiazole and benzothiadiazole derivatives are key acceptor units used in designing novel materials for organic solar cells (OSCs). polyu.edu.hk Their electronic properties are beneficial for facilitating exciton dissociation and charge transport within the photoactive layer.

In one example, a benzothiadiazole derivative was used as a third component in a ternary blend OSC based on the donor polymer PTB7 and the fullerene acceptor PC₇₁BM. The addition of this third component created a favorable energy level alignment, establishing an electron cascade pathway that enhanced charge transfer. This resulted in a power conversion efficiency (PCE) of 8.34%, an improvement of approximately 12% over the binary device. mdpi.com

More recently, a novel donor polymer incorporating a difluoro-benzothiazole (BTA) unit was developed for non-fullerene acceptor (NFA) solar cells. When blended with the state-of-the-art NFA known as Y6, the resulting device achieved a remarkable PCE of 16.08% without the need for processing additives. osti.gov

Table 4: Photovoltaic Performance of Benzothiazole/Benzothiadiazole-Based Solar Cells

| Device Architecture | Role of Benzothiazole Derivative | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| Inverted Ternary OSC | Electron Cascade Material | 16.75 | 0.74 | 68.1 | 8.34 | mdpi.com |

Dyes and Fluorescent Brightening Agents

The inherent fluorescence and extended π-conjugation of the this compound scaffold make it and its derivatives suitable for applications as dyes and fluorescent brightening agents.

Fluorescent Brightening Agents: While many commercial fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs), are based on stilbene or benzoxazole structures, the underlying principle applies to benzothiazoles. google.com These compounds function by absorbing light in the near-ultraviolet range (typically 340-370 nm) and re-emitting it in the blue region of the visible spectrum (420-470 nm). This blue fluorescence counteracts any yellowish cast on a substrate, making it appear whiter and brighter to the human eye. The conjugated system of the benzothiazole core is well-suited for this type of UV-to-visible light conversion.

Crystal Engineering and Solid State Characteristics

X-ray Crystallography of 4-(1,3-Benzothiazol-2-yl)phenol and Derivatives